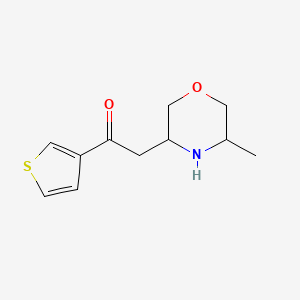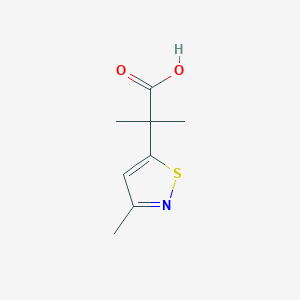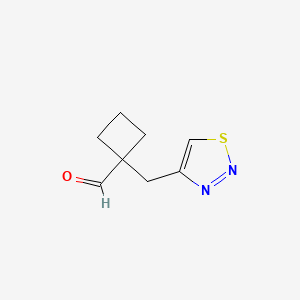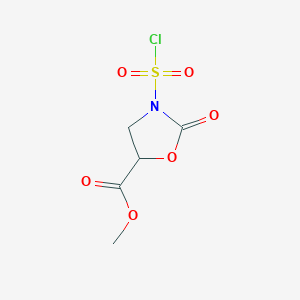
Methyl 3-(chlorosulfonyl)-2-oxo-1,3-oxazolidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(chlorosulfonyl)-2-oxo-1,3-oxazolidine-5-carboxylate is a chemical compound known for its unique structure and reactivity. This compound features a chlorosulfonyl group, an oxo group, and a carboxylate ester, making it a versatile reagent in organic synthesis and various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(chlorosulfonyl)-2-oxo-1,3-oxazolidine-5-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable oxazolidine derivative with chlorosulfonic acid. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(chlorosulfonyl)-2-oxo-1,3-oxazolidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.
Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonic acid and oxazolidine derivatives.
Reduction: Reduction of the chlorosulfonyl group can yield mercaptobenzoxazolin-2-ones.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, chloroform, acetone
Catalysts: Triethylamine for substitution reactions
Major Products
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Wissenschaftliche Forschungsanwendungen
Methyl 3-(chlorosulfonyl)-2-oxo-1,3-oxazolidine-5-carboxylate has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing sulfonyl groups into organic molecules.
Medicinal Chemistry: Employed in the synthesis of biologically active compounds, including potential drug candidates.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 3-(chlorosulfonyl)-2-oxo-1,3-oxazolidine-5-carboxylate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce sulfonyl functionalities into target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfonimidates: These compounds also contain a sulfonyl group and exhibit similar reactivity towards nucleophiles.
Benzoxazolin-2-ones: These compounds share the oxazolidine core structure and undergo similar substitution and hydrolysis reactions.
Uniqueness
Methyl 3-(chlorosulfonyl)-2-oxo-1,3-oxazolidine-5-carboxylate is unique due to the presence of both a chlorosulfonyl group and an oxo group, which confer distinct reactivity patterns and make it a valuable reagent in organic synthesis and industrial applications.
Eigenschaften
Molekularformel |
C5H6ClNO6S |
|---|---|
Molekulargewicht |
243.62 g/mol |
IUPAC-Name |
methyl 3-chlorosulfonyl-2-oxo-1,3-oxazolidine-5-carboxylate |
InChI |
InChI=1S/C5H6ClNO6S/c1-12-4(8)3-2-7(5(9)13-3)14(6,10)11/h3H,2H2,1H3 |
InChI-Schlüssel |
IMOCPBCLOMBRMG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CN(C(=O)O1)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[1-(2-Bromophenyl)ethyl]amino}butan-2-ol](/img/structure/B13300101.png)

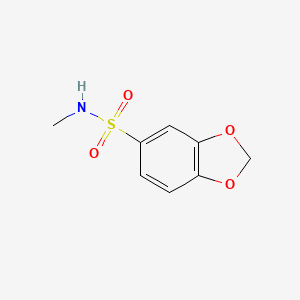
![2-[(Dimethylamino)methylidene]-6-methyl-2,3-dihydro-1H-inden-1-one](/img/structure/B13300122.png)
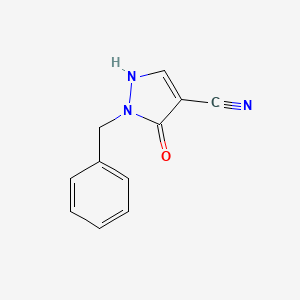

![3-[2-(Methylamino)ethyl]-1,3-oxazolidin-2-one](/img/structure/B13300154.png)
![1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine](/img/structure/B13300160.png)


